Idebenone Glucuronide-13C,d3
Description
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Properties
Molecular Formula |
C₂₄¹³CH₃₅D₃O₁₁ |
|---|---|
Molecular Weight |
518.57 |
Synonyms |
2-(10-Hydroxydecyl)-5,6-methoxy-3-methyl-2,5-cyclohexadiene-1,4-dione β-D-Glucopyranosiduronic Acid-13C,d3; 2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone β-D-Glucopyranosiduronic Acid-13C,d3; Avan Glucuronide-13C,d3; CV 2619 Glucuronide |
Origin of Product |
United States |
Overview of Idebenone As a Research Compound
Idebenone (B1674373) is a synthetic organic compound that is an analogue of coenzyme Q10, a vital component of the electron transport chain in mitochondria. nih.gov As a research compound, idebenone has been investigated for its potential to protect cells from oxidative damage and to enhance cellular energy production. nih.govtandfonline.com Its mechanism of action is thought to involve its ability to act as an electron carrier in the mitochondrial respiratory chain, thereby helping to maintain ATP production. nih.govresearchgate.net The metabolism of idebenone is extensive and complex, involving multiple biotransformation pathways. nih.govtandfonline.com
Importance of Metabolite Identification in Drug Metabolism Studies
Understanding the metabolic fate of a drug is crucial for evaluating its efficacy and safety. Metabolite identification helps researchers to:
Determine the pathways of drug clearance from the body.
Identify pharmacologically active or toxic metabolites.
Understand potential drug-drug interactions.
The process of drug metabolism is typically divided into Phase I and Phase II reactions. Phase I reactions, such as oxidation, introduce or expose functional groups on the drug molecule. nih.gov Following Phase I, Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. nih.govresearchgate.net
Role of Glucuronidation in the Biotransformation of Idebenone
Glucuronidation is a major Phase II metabolic pathway that plays a pivotal role in the detoxification and elimination of numerous drugs, including idebenone (B1674373). nih.govresearchgate.net This process involves the enzymatic addition of a glucuronic acid moiety to the drug or its metabolites. nih.gov In the case of idebenone, after undergoing Phase I metabolism through oxidative shortening of its side chain to form metabolites known as QS10, QS8, QS6, and QS4, these intermediates, along with the parent idebenone, are conjugated with glucuronic acid. nih.govtandfonline.comresearchgate.net This conjugation significantly increases the hydrophilicity of the compounds, making them more readily excretable in urine and bile. tga.gov.au The resulting glucuronide conjugates are generally inactive and less toxic than the parent compound. nih.gov
Significance of Stable Isotope Labeling in Metabolic Research
Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and to accurately quantify their concentrations in biological samples. symeres.comiiarjournals.org This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (d). symeres.com
The key advantages of using stable isotope-labeled compounds, such as Idebenone (B1674373) Glucuronide-13C,d3, in metabolic research include:
Use as Internal Standards: They are considered the gold standard for internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). the-ltg.orgnih.gov Since the labeled compound is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and analysis. the-ltg.orgnih.gov
Metabolite Identification: The distinct mass difference between the labeled and unlabeled compound makes it easier to identify and track metabolites in complex biological matrices.
Elucidation of Metabolic Pathways: By following the labeled atoms through various biotransformation steps, researchers can delineate complex metabolic pathways. symeres.com
Research Focus on Idebenone Glucuronide 13c,d3 Within Drug Metabolism and Analytical Sciences
Synthetic Routes for Idebenone Glucuronide Derivatives
The generation of Idebenone Glucuronide derivatives, including the isotopically labeled analog this compound, relies on established principles of organic synthesis and biotransformation. Idebenone itself is a synthetic analog of coenzyme Q10. drugbank.com Its metabolism in the body involves several pathways, with glucuronidation being a major route. drugbank.comvulcanchem.com This process, primarily occurring in the liver, involves the enzymatic conjugation of Idebenone with glucuronic acid, rendering the compound more water-soluble for excretion. vulcanchem.com
The synthesis of glucuronide conjugates can be approached through both chemical and biological methods. tandfonline.comhyphadiscovery.comhyphadiscovery.com Chemical synthesis offers the advantage of producing specific isomers and scaling up production to obtain gram quantities of the desired metabolite. hyphadiscovery.com Various strategies for chemical glucuronidation have been developed, often involving the protection of reactive functional groups on both the aglycone (in this case, Idebenone) and the glucuronic acid donor, followed by a coupling reaction and subsequent deprotection steps. tandfonline.comresearchgate.net
Alternatively, biological methods, such as microbial biotransformation or the use of liver microsomes or recombinant UGT enzymes, can be employed to mimic the natural metabolic process. hyphadiscovery.comnih.gov These enzymatic approaches can be particularly useful for producing glucuronides that are difficult to synthesize chemically, including those that arise from sequential reactions like hydroxylation followed by glucuronidation. hyphadiscovery.com
Incorporation of Carbon-13 and Deuterium-3 Labels
Isotopic labeling is an invaluable tool for tracking molecules in complex biological systems. nih.gov In the case of this compound, the incorporation of stable isotopes of carbon (¹³C) and deuterium (³H or D) allows for its precise detection and quantification in various analytical techniques, particularly mass spectrometry.
Precursor Synthesis with Isotopic Labels
The synthesis of this compound necessitates the preparation of an isotopically labeled precursor. This typically involves introducing the ¹³C and deuterium labels into the Idebenone molecule itself. For instance, "Idebenone-13C,d3" is a commercially available isotopically labeled version of Idebenone. medchemexpress.comsynzeal.comsimsonpharma.com The chemical name for one such labeled variant is 2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C-d3)-3-methylcyclohexa-2,5-diene-1,4-dione. synzeal.com This indicates that a specific methoxy (B1213986) group on the benzoquinone ring contains a carbon-13 atom and three deuterium atoms. The synthesis of this labeled precursor would involve using a ¹³C and deuterium-labeled methylating agent at the appropriate step in the synthesis of the Idebenone structure.
Enzymatic Glucuronidation for Labeled Metabolite Production
Once the labeled precursor, Idebenone-13C,d3, is obtained, it can be subjected to enzymatic glucuronidation to produce the final labeled metabolite. This can be achieved by incubating Idebenone-13C,d3 with liver microsomes (from species such as rat, porcine, or bovine), which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Recombinant UGT enzymes expressed in a suitable host system can also be utilized for a more controlled and specific reaction. hyphadiscovery.com The enzymatic reaction mixture would contain the labeled Idebenone, a source of glucuronic acid (typically UDP-glucuronic acid), and the enzyme preparation in a suitable buffer. vulcanchem.com Following incubation, the desired this compound would be purified from the reaction mixture.
Chemical Synthesis of Labeled Glucuronides
Chemical synthesis provides an alternative and often more scalable route to this compound. This approach would involve the chemical coupling of the labeled Idebenone-13C,d3 with a protected glucuronic acid derivative. tandfonline.com A common strategy is the Koenigs-Knorr reaction or variations thereof, which utilize a glycosyl halide of the protected glucuronic acid and a promoter. More modern methods, such as those using trichloroacetimidate (B1259523) donors, offer milder and more efficient coupling conditions. researchgate.net The synthesis would proceed through a series of steps:
Protection of the hydroxyl groups of the labeled Idebenone-13C,d3, if necessary.
Coupling of the protected, labeled Idebenone with a suitably protected and activated glucuronic acid donor.
Deprotection of the resulting protected glucuronide to yield the final product, this compound.
Structural Elucidation and Purity Assessment of this compound
Following synthesis, the identity and purity of this compound must be rigorously confirmed. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques.
Advanced Spectroscopic Characterization (e.g., NMR, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of the synthesized molecule. tandfonline.comnih.gov ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the Idebenone and glucuronic acid moieties. The presence of the ¹³C label would be evident in the ¹³C NMR spectrum, and the absence of proton signals corresponding to the deuterated positions would be observed in the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the isotopic labels. swinburne.edu.augriffith.edu.au HRMS provides a highly accurate mass measurement of the molecule, allowing for the determination of its molecular formula. pharmaffiliates.com For this compound, the expected molecular formula is C₂₄¹³CH₃₅D₃O₁₁ with a corresponding molecular weight of approximately 518.57 g/mol . pharmaffiliates.comclearsynth.com The mass spectrum would show a distinct isotopic pattern corresponding to the presence of one ¹³C atom and three deuterium atoms. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels within the structure. swinburne.edu.au
The purity of the synthesized compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer detector. swinburne.edu.au
Table of Compound Properties:
| Property | Value | Source |
| Compound Name | This compound | pharmaffiliates.comclearsynth.com |
| Molecular Formula | C₂₄¹³CH₃₅D₃O₁₁ | pharmaffiliates.comclearsynth.com |
| Molecular Weight | 518.57 g/mol | pharmaffiliates.comclearsynth.com |
| Parent Compound | Idebenone-13C,d3 | medchemexpress.comsynzeal.com |
Chromatographic Purity Evaluation
The evaluation of chromatographic purity is a critical step to ensure that the synthesized this compound is suitable for its intended use as an internal standard. The primary goals are to determine the chemical purity (the percentage of the desired compound) and the isotopic purity (the extent of isotopic enrichment). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the cornerstone technique for this evaluation. nih.govlcms.czmastelf.comgcms.cz
A typical purity assessment would involve developing a stability-indicating HPLC method capable of separating this compound from its potential impurities. These impurities could include the unlabeled Idebenone Glucuronide, the starting material (labeled Idebenone), and any by-products from the synthesis. The chromatographic system would likely employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).
Table 1: Illustrative HPLC Method Parameters for Purity Evaluation
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 275 nm and Mass Spectrometry |
The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks in the chromatogram. A purity level of >98% is often required for analytical standards.
For isotopic purity, high-resolution mass spectrometry (HR-MS) is employed. rsc.org This technique can resolve the isotopic cluster of the labeled compound and differentiate it from the unlabeled species. The isotopic enrichment is calculated by comparing the measured intensities of the ion corresponding to this compound and the ion of its unlabeled counterpart. nih.gov
It is also important to consider the potential for a chromatographic isotope effect, particularly with deuterium-labeled compounds, where the labeled and unlabeled compounds may have slightly different retention times. acs.org The chromatographic method should be optimized to either resolve or co-elute these species in a consistent manner to ensure accurate purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to confirm the structural integrity of the synthesized compound and the specific location of the isotopic labels. rsc.orgmoravek.commdpi.com
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Findings |
| HPLC-UV | Determination of chemical purity. | Provides percentage purity based on peak area relative to impurities. |
| LC-MS/MS | Confirmation of identity and detection of low-level impurities. | Confirms molecular weight and fragmentation pattern. |
| HR-MS | Determination of isotopic enrichment and elemental composition. | Quantifies the percentage of the labeled form versus unlabeled. |
| NMR (¹H, ¹³C) | Structural confirmation and verification of label position. | Confirms the chemical structure and the site of isotopic incorporation. |
Identification of Glucuronidated Metabolites of Idebenone and its Phase I Products
The biotransformation of idebenone begins with Phase I metabolism, primarily involving oxidative shortening of its decyl side chain. This process yields a series of metabolites which, along with the parent compound, undergo Phase II conjugation, predominantly through glucuronidation and sulfation. researchgate.netwikipedia.org
Characterization of Idebenone-C, QS10-C, QS8-C, QS6-C, and QS4-C Glucuronides
Following oral administration, idebenone is subject to extensive first-pass metabolism. vulcanchem.comcore.ac.uk The primary Phase I metabolic pathway is the oxidative shortening of the 10-carbon side chain, leading to the formation of metabolites designated as QS10, QS8, QS6, and QS4. researchgate.net111.68.96 Both the parent idebenone and these Phase I metabolites are then conjugated with glucuronic acid and sulfate. researchgate.netnih.govresearchgate.net These conjugated forms are collectively referred to with a "-C" suffix.
The major metabolites found circulating in plasma are conjugated idebenone (IDE-C) and the conjugated form of the shortest chain metabolite, QS4 (QS4+QS4-C). 111.68.96drugbank.com Urinary excretion data reveals that conjugated metabolites of QS4 account for the largest proportion of the administered dose, followed by conjugated QS6. core.ac.uk The glucuronide and sulfate conjugates of idebenone, QS10, QS8, QS6, and QS4 represent the key end-products of this metabolic cascade. researchgate.net
Table 1: Major Metabolites of Idebenone
| Metabolite | Description | Formation Process |
|---|---|---|
| Idebenone | Parent Compound | - |
| QS10 | Oxidative metabolite | Side chain oxidation |
| QS8 | Oxidative metabolite | Further oxidation of side chain |
| QS6 | Oxidative metabolite | Progressive shortening of side chain |
| QS4 | Oxidative metabolite | Final shortening product |
| IDE-C | Conjugated idebenone | Glucuronidation/sulfation of Idebenone |
| QS10-C | Conjugated QS10 | Glucuronidation/sulfation of QS10 |
| QS8-C | Conjugated QS8 | Glucuronidation/sulfation of QS8 |
| QS6-C | Conjugated QS6 | Glucuronidation/sulfation of QS6 |
| QS4-C | Conjugated QS4 | Glucuronidation/sulfation of QS4 |
Data compiled from sources researchgate.net111.68.96drugbank.com.
Formation of Dihydro (Quinol) Glucuronides
In addition to the oxidative shortening of the side chain, another metabolic transformation involves the reduction of the quinone ring of idebenone and its metabolites to a dihydro (quinol) form. drugbank.com These reduced intermediates are also substrates for conjugation reactions. Studies in preclinical models have detected glucuronides and sulfates of these dihydro (quinol) derivatives.
Specifically, research in rats and dogs has identified these quinol conjugates. In both species, dihydro QS-4 sulfate was found to be a major metabolite in plasma and urine. In rat bile, however, dihydro QS-10 glucuronide was the predominant metabolite, highlighting species-specific and tissue-specific differences in metabolic pathways.
UDP-Glucuronosyltransferase (UGT) Enzyme Involvement in Idebenone Glucuronidation
The conjugation of glucuronic acid to idebenone and its metabolites is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. vulcanchem.com These enzymes play a crucial role in the detoxification and elimination of a vast number of drugs and endogenous compounds. criver.com
Comparative UGT Activity across Different Species (preclinical models)
Significant species differences exist in the expression and catalytic activity of drug-metabolizing enzymes, including UGTs, which complicates the extrapolation of preclinical data to humans. nih.govnih.gov Evidence of these differences can be seen in the metabolic profile of idebenone in various animal models.
Studies in rats and dogs have shown distinct metabolite profiles. For instance, after oral administration of radiolabeled idebenone, the majority of the dose is excreted in the urine in rats, whereas in dogs, urinary and fecal excretion are nearly equal. Furthermore, the major metabolite in the plasma and urine of both rats and dogs is dihydro QS-4 sulfate, while dihydro QS-10 glucuronide is the most abundant metabolite in rat bile. This suggests quantitative, and possibly qualitative, differences in UGT (and sulfotransferase) activities between these species. The selection of an appropriate animal model that accurately reflects human metabolism is therefore critical in preclinical development. nih.gov
Mechanistic Insights into the Glucuronidation Process of Idebenone
The process of glucuronidation involves the enzymatic transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate. vulcanchem.com In the case of idebenone, the primary site for this conjugation is the terminal hydroxyl group on the 10-hydroxydecyl side chain. vulcanchem.com
This reaction converts the lipophilic parent drug into a more polar, water-soluble glucuronide conjugate, which can be more readily excreted from the body via renal or biliary pathways. vulcanchem.com The reaction is catalyzed by UGTs, which are membrane-bound enzymes located primarily within the endoplasmic reticulum of liver cells and other tissues. nih.gov The formation of the glucuronide involves a nucleophilic attack from the hydroxyl group of idebenone on the UDPGA molecule, resulting in an O-glucuronide conjugate. This biotransformation is a critical detoxification step that significantly influences the pharmacokinetic profile of idebenone.
Role of Isotopic Labeling in Tracing Glucuronidation Pathways of Idebenone
Isotopic labeling is a powerful and indispensable technique in drug metabolism research for tracing the biotransformation of a compound and quantifying its metabolites. researchgate.netcreative-proteomics.com The use of stable, non-radioactive isotopes, such as Carbon-13 (¹³C) and deuterium (²H or D), allows for the synthesis of a labeled version of a drug that is chemically identical to the parent compound but has a higher molecular weight. researchgate.netmedchemexpress.com This mass difference enables the labeled drug and its subsequent metabolites to be distinguished from their unlabeled counterparts and endogenous molecules using highly sensitive analytical methods like mass spectrometry (MS). doi.org
In the context of idebenone metabolism, a labeled compound such as Idebenone-¹³C,d₃ serves as a tracer to elucidate its metabolic fate. medchemexpress.com The notation "-¹³C,d₃" indicates that specific carbon and hydrogen atoms in the idebenone molecule have been replaced with their heavier stable isotopes. When Idebenone-¹³C,d₃ is introduced into a biological system, it follows the same metabolic pathways as unlabeled idebenone. creative-proteomics.com
The primary application of using Idebenone-¹³C,d₃ is to track its conversion into various metabolites, including Idebenone Glucuronide. As the labeled idebenone is metabolized, the isotopic tag is retained in the resulting metabolite structure. This produces Idebenone Glucuronide-¹³C,d₃, which can be unequivocally identified and quantified by MS-based platforms. This allows researchers to confirm the structure of the glucuronide metabolite and study the kinetics of its formation and elimination without interference from other compounds in the biological matrix. doi.orgmdpi.com
Furthermore, isotopically labeled compounds are crucial for developing robust bioanalytical methods. For instance, deuterium-labeled idebenone has been used as an internal standard for the accurate quantification of parent idebenone and its metabolites in plasma samples. researchgate.netsussex-research.com By adding a known amount of the labeled standard to a sample, any variability during sample processing and analysis can be corrected, ensuring the precision and accuracy of the concentration measurements. sussex-research.com
| Application of Isotopic Labeling | Description | Example Compound |
| Metabolic Pathway Elucidation | Tracing the conversion of a parent drug to its metabolites to confirm biotransformation routes. doi.orgmdpi.com | Idebenone-¹³C,d₃ is converted to Idebenone Glucuronide-¹³C,d₃ , confirming the glucuronidation pathway. |
| Quantification of Metabolites | Using the unique mass of the labeled metabolite to accurately measure its concentration in biological fluids. researchgate.net | The signal from Idebenone Glucuronide-¹³C,d₃ is measured to determine its plasma concentration over time. |
| Internal Standards | Employing a labeled version of the analyte to improve the accuracy and precision of bioanalytical methods. researchgate.netsussex-research.com | Deuterium-labeled idebenone is added to plasma samples to accurately quantify unlabeled idebenone. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing drug metabolites in complex biological fluids due to its high sensitivity, selectivity, and reproducibility. nih.govmdpi.com
Method Development for Glucuronide-13C,d3 Detection
The development of a robust LC-MS/MS method for this compound involves the careful optimization of several key parameters. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically used for the separation of the analyte from other matrix components. nih.gov The choice of the stationary phase (column) and mobile phase is critical for achieving good chromatographic resolution. Reversed-phase columns, such as C18, are commonly employed for the separation of moderately polar compounds like glucuronides.
The mobile phase usually consists of a mixture of water and an organic solvent, like acetonitrile or methanol, with additives such as formic acid or ammonium acetate to improve ionization efficiency. core.ac.uk A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of all compounds of interest.
For mass spectrometric detection, electrospray ionization (ESI) is a frequently used technique as it is a "soft" ionization method that typically produces intact molecular ions, which is beneficial for initial identification. nih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. nih.gov This two-stage ion selection provides a high degree of specificity and sensitivity. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC System | UHPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MS Detection | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z specific to this compound |
| Product Ion (Q3) | m/z of a specific fragment ion |
Quantification Strategies Utilizing Stable Isotope Internal Standards
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate quantification in LC-MS/MS analysis. lgcstandards.comnih.gov this compound serves as an ideal internal standard for the quantification of unlabeled Idebenone Glucuronide. The key principle is that the SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization efficiency. nih.govlgcstandards.com
A known amount of the SIL-IS is added to the biological sample at the beginning of the sample preparation process. Any loss of analyte during extraction and cleanup will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the SIL-IS are distinguished by their mass difference. By measuring the ratio of the peak area of the analyte to the peak area of the SIL-IS, an accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample preparation or matrix effects. nih.govnih.gov Calibration curves are constructed by plotting the peak area ratio against the concentration of the analyte in a series of standards.
Sensitivity and Selectivity Optimization for Biological Matrices (excluding human clinical samples)
Achieving high sensitivity and selectivity is crucial when analyzing low concentrations of metabolites in complex biological matrices such as animal plasma, urine, or tissue homogenates. researchgate.netresearchgate.net Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a major challenge. nih.gov The use of a SIL-IS like this compound is the most effective way to compensate for these effects. nih.gov
Further optimization can be achieved through:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the sample matrix.
Chromatographic Separation: Fine-tuning the LC gradient can help to separate the analyte from matrix components that might cause ion suppression.
Mass Spectrometry Parameters: Optimizing parameters such as capillary voltage, gas flow rates, and collision energy can enhance the signal-to-noise ratio for the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
While LC-MS/MS is generally preferred for glucuronide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of other, less polar metabolites of idebenone, or for metabolites that can be made volatile through derivatization. mdpi.com For instance, after enzymatic or chemical hydrolysis of the glucuronide moiety, the resulting aglycone could be derivatized to increase its volatility and thermal stability for GC-MS analysis. This approach can provide complementary information on the metabolic profile of idebenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Labeled Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including isotopically labeled metabolites. nih.govhyphadiscovery.com While MS provides information on the mass-to-charge ratio and fragmentation pattern, NMR provides detailed information about the chemical environment of each atom in the molecule.
For this compound, NMR is used to confirm the site of glucuronidation and the position of the isotopic labels. ugent.be A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed:
¹H NMR: Provides information on the number and type of protons in the molecule.
¹³C NMR: Shows the signals for the carbon atoms, including the enriched ¹³C label. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the point of attachment of the glucuronic acid moiety to the idebenone structure. hyphadiscovery.com
The presence of the ¹³C and deuterium labels will result in characteristic splitting patterns and chemical shifts in the NMR spectra, providing unambiguous confirmation of the structure of this compound.
Table 2: Key NMR Experiments for Structural Confirmation
| NMR Experiment | Information Provided |
| 1D ¹H NMR | Proton environment and count |
| 1D ¹³C NMR | Carbon skeleton and confirmation of ¹³C label |
| 2D COSY | ¹H-¹H spin-spin coupling networks |
| 2D HSQC | Direct ¹H-¹³C one-bond correlations |
| 2D HMBC | ¹H-¹³C long-range (2-3 bond) correlations for connectivity |
| NOESY | Through-space correlations for stereochemistry |
Radiometric Techniques with Isotopic Tracers (e.g., ¹⁴C-labeled Idebenone for overall disposition studies relevant to glucuronide formation)
Radiometric techniques, particularly those using ¹⁴C-labeled compounds, are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By administering ¹⁴C-labeled idebenone to animal models, researchers can trace the total drug-related material throughout the body without needing to identify each metabolite individually. researchgate.netresearchgate.net
Excretion Pathways and Biliary Elimination of Labeled Glucuronides (e.g., enterohepatic cycling)
The elimination of idebenone and its metabolites occurs primarily through metabolic conversion followed by excretion. drugbank.com The enhanced water solubility of the glucuronide conjugates facilitates their removal from the body, mainly via renal and biliary pathways. vulcanchem.comnih.gov In both rats and dogs, elimination of the administered dose is nearly complete within 48 hours, mostly in the form of metabolites. researchgate.netjst.go.jpnih.gov
A significant route of elimination for these conjugates is excretion into the intestinal lumen through bile. vulcanchem.com In rats, dihydro QS-10 glucuronide has been identified as the predominant metabolite in bile. jst.go.jpresearchgate.netnih.gov Once in the intestine, these glucuronides can be subject to the enzymatic activity of bacterial β-glucuronidase, which can cleave the glucuronic acid moiety, releasing the parent compound or its phase I metabolite for potential reabsorption. vulcanchem.com This process, known as enterohepatic cycling, has been observed to occur with biliary-excreted idebenone metabolites in rats. jst.go.jpresearchgate.netnih.govswissmedic.ch
Comparison of Glucuronide Disposition Across Different Animal Species
Significant species-specific differences exist in the metabolism and disposition of idebenone and its glucuronidated metabolites between rats and dogs. nih.gov One of the primary distinctions lies in the excretion routes. jst.go.jpnih.gov In rats, a greater proportion of the administered dose is excreted in the urine compared to the feces. jst.go.jpresearchgate.netnih.gov Conversely, in dogs, the excretion is almost equally divided between the urinary and fecal routes. jst.go.jpresearchgate.netnih.gov
The metabolic profile also shows considerable variation. While the sulfate conjugate of the metabolite QS4 is the major metabolite found in the plasma and urine of both rats and dogs, the composition of other conjugates differs. jst.go.jpnih.gov In rats, conjugates of the metabolites QS10, QS6, and QS4 are prominent, whereas in dogs, conjugates of the parent idebenone and the QS4 metabolite are the main forms. tga.gov.au Furthermore, dihydro QS-10 glucuronide is the main metabolite in rat bile, a finding specific to that species in the available literature. jst.go.jpresearchgate.netnih.gov
Table 2: Comparative Disposition of Idebenone Glucuronides in Rats and Dogs
| Parameter | Rat | Dog | Citation |
|---|---|---|---|
| Primary Excretion Route | Urine > Feces | Urine ≈ Feces | jst.go.jpresearchgate.netnih.gov |
| Enterohepatic Cycling | Observed | Not specified | jst.go.jpresearchgate.netnih.gov |
| Major Metabolite in Bile | Dihydro QS-10 glucuronide | Not specified | jst.go.jpresearchgate.netnih.gov |
| Major Metabolite in Plasma/Urine | Dihydro QS-4 sulfate | Dihydro QS-4 sulfate | jst.go.jpnih.gov |
| Other Major Conjugates | Conjugates of QS10, QS6, QS4 | Conjugates of Idebenone, QS4 | tga.gov.au |
Applications of this compound in Non-compartmental Pharmacokinetic Analysis (for research)
In modern pharmacokinetic research, stable isotope-labeled compounds are indispensable tools for accurate bioanalysis. iris-biotech.de The chemical synthesis of glucuronide metabolite standards for use in calibrating analytical assays can be complex, time-consuming, and result in low yields. scispace.com this compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart in biological matrices such as plasma, urine, or tissue homogenates. medchemexpress.comnih.gov
The use of a stable isotope-labeled internal standard is central to sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov By incorporating this compound into the analytical workflow, researchers can correct for variability during sample preparation and instrument analysis, thereby enabling highly accurate quantification of the idebenone glucuronide metabolite. iris-biotech.de
The concentration-time data obtained from these analyses are then used to determine key pharmacokinetic parameters through non-compartmental analysis (NCA). nih.govquantics.co.uk NCA is a standard method used to calculate parameters such as the area under the concentration-time curve (AUC), clearance (CL), mean residence time (MRT), and elimination half-life (t₁/₂) directly from the observed data without assuming a specific physiological model. nih.govquantics.co.uk Therefore, the application of this compound is crucial for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of idebenone's glucuronidated metabolites in preclinical research. iris-biotech.de
Applications of Idebenone Glucuronide 13c,d3 in Drug Discovery and Metabolism Research
Use as a Certified Reference Standard for Metabolite Identification and Quantification
Idebenone (B1674373) Glucuronide-13C,d3 is utilized as a certified reference standard in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Certified reference materials are crucial for ensuring the accuracy and reliability of analytical data. In the context of idebenone research, its glucuronide metabolite is a significant component of its metabolic profile. The stable isotope-labeled Idebenone Glucuronide-13C,d3, with its known purity and concentration, serves as an ideal internal standard.
During analysis, a known amount of this compound is added to biological samples (e.g., plasma, urine) at an early stage of sample preparation. Because the labeled standard is chemically identical to the endogenous (unlabeled) idebenone glucuronide, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. However, due to the mass difference from the incorporated 13C and deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for the correction of any analyte loss during sample extraction and compensates for matrix effects, which are common sources of variability in bioanalysis. The use of such a standard is essential for the accurate identification and quantification of idebenone glucuronide in complex biological matrices.
Facilitating Absolute Quantification in Pharmacokinetic and Metabolic Studies
Pharmacokinetic (PK) studies aim to determine the fate of a drug in the body over time. Accurate quantification of both the parent drug and its metabolites is fundamental to these studies. Idebenone undergoes extensive first-pass metabolism, with over 99% of the parent drug being metabolized. Its metabolites, including glucuronide conjugates, appear rapidly in plasma. nii.ac.jp Therefore, robust analytical methods are required to quantify these metabolites accurately.
The use of a stable isotope-labeled internal standard like this compound is central to achieving absolute quantification. In a pharmacokinetic study of idebenone in healthy male subjects, deuterium-labeled idebenone and its metabolites were used as internal standards to quantify total idebenone and its main metabolites (QS10, QS6, and QS4) in plasma and urine after deconjugation with a glucuronidase/sulfatase enzyme solution. core.ac.uk This approach allows for the construction of accurate calibration curves and the precise determination of metabolite concentrations at different time points. The resulting data on parameters such as maximum concentration (Cmax) and area under the curve (AUC) are critical for understanding the drug's absorption, distribution, metabolism, and excretion profile.
Below is a table summarizing the validation parameters of an LC-MS/MS method for the quantification of total idebenone and its metabolites using deuterium-labeled internal standards, which is analogous to the application of this compound.
| Analyte | Matrix | Lower Limit of Quantification (LLQ) | Accuracy (% of Nominal) | Precision (% RSD) |
|---|---|---|---|---|
| Total Idebenone | Plasma | 50 ng/mL | 97.7–101.7% | 5.2–8.0% |
| Total QS10 | Plasma | 50 ng/mL | 97.7–101.7% | 5.2–8.0% |
| Total QS6 | Plasma | 25 ng/mL | 97.7–101.7% | 5.2–8.0% |
| Total QS4 | Plasma | 50 ng/mL | 97.7–101.7% | 5.2–8.0% |
| Total Idebenone & Metabolites | Urine | 200 ng/mL | 100.2–109.2% | 2.1–6.8% |
Enabling Mechanistic Studies of Drug-Drug Interactions Involving Glucuronidation (in vitro)
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major phase II metabolic pathway for many drugs. Co-administration of drugs can lead to drug-drug interactions (DDIs) through the inhibition or induction of UGT enzymes. criver.com Investigating the potential for a new drug candidate to be a victim or perpetrator of such interactions is a critical part of preclinical safety assessment.
In vitro assays using human liver microsomes or recombinant UGT enzymes are commonly employed to study these interactions. mdpi.com In such assays, a probe substrate for a specific UGT isoform is incubated with the enzyme in the presence and absence of the investigational drug. The formation of the glucuronide metabolite of the probe substrate is then measured. This compound can be instrumental in these studies. By serving as an internal standard, it allows for the precise quantification of the unlabeled idebenone glucuronide formed during the reaction. This enables researchers to accurately determine the extent of inhibition of idebenone glucuronidation by a co-administered drug, providing valuable data for predicting the likelihood of clinically significant DDIs. The reduction in the formation of the glucuronide metabolite in the presence of an inhibitor is used to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition). creative-bioarray.com
Support for Investigational Drug Development through Comprehensive Metabolic Profiling (preclinical)
During preclinical development, a thorough understanding of a drug's metabolic fate is essential. Metabolic profiling involves identifying and quantifying all significant metabolites in various biological matrices from preclinical species and comparing them to the human metabolic profile. This is crucial for ensuring that the animal models used for toxicology studies are exposed to all major human metabolites.
Idebenone is rapidly and extensively metabolized through oxidative shortening of its side chain to yield metabolites such as QS10, QS8, QS6, and QS4. nih.gov These metabolites then undergo conjugation, including glucuronidation. nih.gov this compound, along with labeled standards for other metabolites, is a valuable tool in these profiling studies. It allows for the confident identification and quantification of the glucuronide conjugate across different species and in various in vitro systems (e.g., hepatocytes, liver microsomes). This comprehensive metabolic map helps in understanding the clearance pathways of the drug and in identifying any potential species differences in metabolism, which is a key consideration for the design of non-clinical safety studies.
Development of Bioanalytical Assays for Idebenone and its Metabolites
The development of robust and validated bioanalytical methods is a prerequisite for advancing a drug candidate through preclinical and clinical development. As idebenone is extensively metabolized, assays that can simultaneously quantify the parent drug and its key metabolites are highly desirable.
This compound plays a pivotal role in the development and validation of such assays. As an internal standard, it is used to optimize various stages of the method development process, including:
Sample Extraction: Ensuring high and reproducible recovery of the analyte from the biological matrix.
Chromatographic Separation: Achieving good peak shape and separation from other endogenous components.
Mass Spectrometric Detection: Fine-tuning the instrument parameters for optimal sensitivity and specificity.
A study detailing the quantification of idebenone and its metabolites in human plasma and urine utilized deuterium-labeled internal standards for this purpose. core.ac.uk The method involved deconjugation to measure the total amount of each metabolite (both glucuronidated and sulfated forms). The use of the labeled standard ensured the reliability and reproducibility of the method across a wide range of concentrations. core.ac.uk
The following table outlines the key parameters of a bioanalytical assay for parent idebenone, demonstrating the level of sensitivity and precision achievable with the use of isotopically labeled internal standards.
| Parameter | Value |
|---|---|
| Analytical Method | LC-MS/MS |
| Analyte | Parent Idebenone |
| Internal Standard | Deuterium-labeled Idebenone |
| Matrix | Plasma |
| Lower Limit of Quantification (LLQ) | 0.5 ng/mL |
| Accuracy (% of Nominal) | 106.0–107.2% |
| Precision (% RSD) | 4.6–7.5% |
| Calibration Curve Range | 0.5–50 ng/mL |
Future Research Directions and Methodological Advancements
Exploration of Additional Glucuronidation Sites on Idebenone (B1674373) and its Metabolites
The metabolism of idebenone is known to proceed through two primary pathways: oxidative shortening of the side chain and conjugation of the reduced hydroquinone form. nih.govresearchgate.netnih.gov The side-chain oxidation yields key metabolites such as QS-10, QS-8, QS-6, and QS-4. nih.govresearchgate.net Subsequently, the hydroquinone forms of both the parent idebenone and these metabolites undergo Phase II conjugation, leading to the formation of glucuronides and sulfates. researchgate.netnih.gov Research has identified the 1- and 4-phenyl glucuronides of the hydroquinone derivative of the QS-10 metabolite. nih.gov
However, the full scope of glucuronidation is likely more complex. Future research should focus on identifying other potential sites of conjugation on the idebenone molecule and its primary metabolites. The presence of nitrogen atoms in other compounds has been shown to allow for the formation of N-glucuronides, a reaction that can exhibit significant species differences and be catalyzed by various UGT enzymes. researchgate.nethelsinki.fi
Potential Research Avenues:
High-Resolution Mass Spectrometry (HRMS): Utilize advanced HRMS to analyze incubations of idebenone and its primary metabolites with human liver microsomes and recombinant UGT enzymes to search for novel glucuronide conjugates.
NMR Spectroscopy: Employ Nuclear Magnetic Resonance (NMR) to definitively determine the chemical structure and exact site of glucuronic acid attachment for any newly discovered metabolites. helsinki.fi
Enzyme Phenotyping: Use a panel of recombinant human UGT enzymes to identify the specific isoforms responsible for the formation of each glucuronide conjugate, which can help predict potential drug-drug interactions.
A comprehensive map of all glucuronidation pathways is essential for a complete understanding of idebenone's clearance mechanisms.
Integration of Idebenone Glucuronide-13C,d3 in Systems Biology and PBPK Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. The accuracy of these models is highly dependent on the quality of the input parameters derived from in vitro and in vivo data.
The use of this compound can significantly enhance the development and validation of PBPK models for idebenone. As a stable isotope-labeled internal standard, it allows for highly accurate quantification of the glucuronide metabolite in various biological matrices. This precise data is critical for calculating key metabolic parameters.
Table 1: Potential Applications in PBPK Modeling
| Model Parameter | Role of this compound | Research Outcome |
|---|---|---|
| Intrinsic Clearance (CLint) | Accurate measurement of metabolite formation rates in in vitro systems (e.g., hepatocytes, microsomes). nih.gov | Refined prediction of hepatic and extrahepatic clearance. |
| Formation Rate Constants | Precise determination of the kinetics of glucuronidation by specific UGT enzymes. | Improved simulation of metabolic pathways and potential for drug-drug interactions. |
| Tissue Distribution | Use in tracer studies to quantify the distribution and accumulation of the glucuronide metabolite in various tissues. | More accurate prediction of target organ exposure and potential toxicity. |
By integrating high-quality data generated using this labeled standard, PBPK models can provide more reliable predictions of idebenone's pharmacokinetics across different populations and clinical scenarios.
Advancements in High-Throughput Screening for UGT Modulators Affecting Idebenone Glucuronidation (in vitro)
UDP-glucuronosyltransferases (UGTs) are a major family of drug-metabolizing enzymes, and their activity can be induced or inhibited by co-administered drugs, leading to clinically significant drug-drug interactions. Identifying potential UGT modulators early in drug development is crucial.
High-throughput screening (HTS) assays can be developed to rapidly screen large compound libraries for their effects on idebenone glucuronidation. nih.govuu.nl In such an assay, human liver microsomes or recombinant UGT enzymes would be used as the enzyme source.
Role of this compound in HTS:
Internal Standard: The labeled compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.
Quantification: It enables the precise measurement of the unlabeled idebenone glucuronide produced in the enzymatic reaction, allowing for the accurate determination of inhibition or induction effects.
The development of a robust HTS assay would facilitate the identification of compounds that could alter the metabolic clearance of idebenone, thereby informing clinical trial design and co-medication recommendations.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
While LC-MS/MS is the current gold standard for the quantification of drug metabolites, continuous innovation in analytical chemistry presents opportunities for further improvements. nih.govnih.govnih.gov The goal is to achieve lower limits of quantification (LLOQ) and higher specificity, especially when analyzing samples from complex biological matrices or in studies involving microdosing.
Future Analytical Advancements:
Microflow and Nanoflow LC-MS: Miniaturized chromatography systems can significantly enhance sensitivity, requiring smaller sample volumes.
High-Resolution Mass Spectrometry (HRMS): HRMS offers superior specificity compared to tandem mass spectrometry, reducing potential interferences and improving confidence in metabolite identification and quantification.
Mass Spectrometry Imaging (MSI): Techniques like MSI could be explored to visualize the spatial distribution of this compound within tissue sections, providing valuable insights into its localized disposition in organs like the liver and kidney.
The use of a stable isotope-labeled standard like this compound is indispensable for these advanced techniques, ensuring data accuracy and reliability.
Expanding the Use of Labeled Glucuronides in In Vitro and Ex Vivo Metabolism Models
The study of drug metabolism relies on a variety of in vitro and ex vivo models that aim to replicate the physiological conditions of the body. wuxiapptec.com These models include cryopreserved hepatocytes, liver slices, and isolated perfused organ systems. nih.govtandfonline.com
The application of this compound in these advanced models can provide a more nuanced understanding of metabolic processes.
Table 2: Applications in Advanced Metabolism Models
| Model System | Research Application | Benefit of Labeled Standard |
|---|---|---|
| Cryopreserved Human Hepatocytes | Studying the kinetics of glucuronide formation and efflux transport over extended incubation times. nih.govwuxiapptec.com | Accurate quantification of intracellular and extracellular metabolite concentrations. |
| Precision-Cut Liver Slices | Investigating metabolism while preserving the native tissue architecture and cell-cell interactions. | Reliable measurement of metabolite formation in a complex, multi-cellular environment. |
| Isolated Perfused Organs (e.g., Liver, Intestine) | Examining the interplay between metabolism, transport, and excretion in an intact organ system. | Precise determination of clearance rates and biliary/urinary excretion profiles of the glucuronide. |
By using this compound as an internal standard in these sophisticated models, researchers can generate highly reliable data to bridge the gap between in vitro findings and in vivo reality, ultimately leading to better predictions of human pharmacokinetics. semanticscholar.org
Q & A
Basic: What analytical methods are validated for quantifying Idebenone Glucuronide-13C,d3 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) is the gold standard for quantification. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the glucuronide metabolite from plasma or tissue homogenates .
- Chromatographic separation : Reverse-phase C18 columns with mobile phases optimized for polar metabolites (e.g., acetonitrile/ammonium formate gradients) .
- Detection : Multiple reaction monitoring (MRM) transitions specific to the m/z of this compound and its fragments, ensuring minimal interference from endogenous compounds .
Basic: How does the isotopic labeling (13C,d3) influence the pharmacokinetic profiling of Idebenone Glucuronide?
The 13C and deuterium (d3) labels enhance traceability in metabolic studies:
- 13C : Eliminates isotopic interference during MS analysis, enabling precise differentiation between endogenous and exogenous glucuronides .
- d3 : Improves internal standard reliability by matching the physicochemical properties of the analyte, reducing matrix effects .
Methodological Note: Calibration curves must account for potential isotopic dilution effects in high-concentration biological samples .
Advanced: What experimental designs are optimal for assessing this compound’s stability in physiological conditions?
Use accelerated stability studies under controlled variables:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-UV or LC-MS/MS at intervals (0, 6, 24, 48 hrs) .
- Thermal stability : Store samples at -80°C, -20°C, and 4°C, comparing recovery rates over 30 days to establish storage guidelines .
- Statistical analysis : Two-way ANOVA to evaluate interactions between pH/temperature and degradation rates, with Tukey’s post hoc tests for pairwise comparisons .
Advanced: How can researchers resolve contradictions in Idebenone Glucuronide’s reported efficacy across preclinical and clinical studies?
Address discrepancies through:
- Dose-response re-evaluation : Preclinical models often use higher doses (e.g., 45 mg/kg/day in rodents) than clinically tolerated levels (e.g., 2,250 mg/day in humans), necessitating interspecies scaling adjustments .
- Metabolite-specific analysis : Earlier studies measured total idebenone (parent + conjugates), while advanced LC-MS/MS methods now isolate pharmacologically active parent vs. glucuronidated forms, clarifying efficacy thresholds .
- Meta-analysis : Pool data from heterogeneous trials (e.g., Friedreich’s ataxia studies) using random-effects models to account for variability in patient cohorts and endpoints .
Advanced: What in vitro models best replicate the hepatic glucuronidation of Idebenone-13C,d3?
Primary human hepatocytes or UGT-overexpressing cell lines (e.g., HEK293-UGT1A1) are preferred for studying enzyme kinetics:
- Incubation conditions : 1–100 µM Idebenone-13C,d3 with UDP-glucuronic acid (cofactor), sampled at 0–120 mins .
- Kinetic parameters : Calculate Vmax and Km via Michaelis-Menten plots; use Dixon plots to identify inhibitors (e.g., dicoumarol) .
- Data validation : Compare intrinsic clearance rates with human liver microsomes to confirm translational relevance .
Methodological: How should researchers design studies to evaluate tissue-specific distribution of this compound?
- Tracer administration : Intravenous bolus followed by continuous infusion to achieve steady-state plasma concentrations .
- Tissue sampling : Use cryogenic homogenization of brain, liver, and kidney tissues to prevent metabolite degradation .
- Quantitative imaging : Correlate LC-MS/MS data with MALDI-TOF imaging for spatial resolution of glucuronide localization in tissues .
Data Analysis: What statistical approaches are critical for interpreting OCR (oxygen consumption rate) data in Idebenone Glucuronide studies?
- Two-way ANOVA : To assess interactions between treatment (e.g., Idebenone-13C,d3) and cell type (e.g., neurons vs. astrocytes), as seen in Seahorse XF assays .
- Post hoc corrections : Apply Tukey’s HSD test to control Type I errors when comparing multiple dose groups .
- Effect size reporting : Include Cohen’s d or η² values to contextualize biological significance beyond p-values .
Ethical and Practical: How can researchers ensure reproducibility in this compound studies?
- Documentation : Provide raw OCR traces, LC-MS/MS parameters, and ANOVA output in supplementary materials .
- Reagent validation : Certify isotopic purity (≥98% for 13C,d3) via NMR or high-resolution MS .
- Pre-registration : Upload experimental protocols to platforms like BioProtocol to mitigate selective reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
